2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound features a quinazolin-2,4-dione core substituted at position 3 with a 3,5-dimethoxyphenyl group and an N-(4-ethylphenyl)acetamide side chain. Quinazolin-diones are known for diverse biological activities, including kinase inhibition, anticancer, and anticonvulsant effects .
Properties
CAS No. |
896376-82-2 |
|---|---|
Molecular Formula |
C26H25N3O5 |
Molecular Weight |
459.502 |
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30) |
InChI Key |
YCBTVWQELCYHSA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the 3,5-dimethoxyphenyl group and the N-(4-ethylphenyl)acetamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The methoxy groups and acetamide moiety may enhance the compound’s binding affinity and selectivity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
*Calculated based on molecular formula.
Key Observations :
- The target compound’s quinazolin-2,4-dione core distinguishes it from analogs with quinazolin-4-one (e.g., 21a, ) or pyrimidinone scaffolds (e.g., 19, ).
- Substituent Effects : The 3,5-dimethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like 4-chlorophenyl in or trifluoromethylbenzothiazole in , which may alter target affinity or metabolic stability.
Insights :
- Anticonvulsant activity in 1 highlights the therapeutic versatility of quinazolin-diones, dependent on substituent choice.
Physicochemical Properties
- Solubility : The 4-ethylphenyl group in the target compound likely reduces water solubility compared to 21a (3,5-dimethylphenyl) or 1 (dichlorophenylmethyl).
- Lipophilicity : The 3,5-dimethoxyphenyl group increases logP relative to chloro- or trifluoromethyl-substituted analogs .
- Stability: Quinazolin-diones (e.g., 1) show stability under physiological conditions, whereas pyrimidinone-thio analogs (e.g., 19) may exhibit higher reactivity .
Biological Activity
The compound 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a member of the quinazolinone derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula: C23H21N3O6
- Molecular Weight: 435.4 g/mol
- IUPAC Name: 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
Structural Features
The compound features a quinazolinone core with two methoxy groups on the phenyl ring and an acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.
Quinazolinone derivatives have been extensively studied for their ability to interact with multiple biological pathways. The biological activity of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide may involve:
- Antitumor Activity: Quinazolinones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties: Some studies suggest that quinazolinones exhibit antibacterial and antifungal activities.
In Vitro Studies
Research indicates that quinazolinone derivatives can inhibit the growth of various cancer cell lines. For instance, a study reported that similar compounds significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis through the intrinsic pathway.
In Vivo Studies
Animal models have demonstrated that certain quinazolinone derivatives reduce tumor size and improve survival rates. In one study involving xenograft models, treatment with a related quinazolinone led to a significant decrease in tumor growth compared to controls.
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of quinazolinones revealed that 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide exhibited potent cytotoxicity against human lung cancer cells (A549). The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis markers.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, this compound was shown to inhibit the expression of COX-2 and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX-2 and IL-6 production | |
| Antimicrobial | Exhibits antibacterial properties |
Pharmacological Profile
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Stability | Stable under physiological conditions |
| Bioavailability | Moderate (subject to further studies) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
